

An In-depth Technical Guide on the Chemical Structure of D-Apiose

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Compound of Interest

Compound Name: *D-Apiose*

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Introduction

D-Apiose is a naturally occurring branched-chain monosaccharide, a unique pentose that plays a significant role in the biochemistry of plants.[1] Unlike common aldopentoses, **D-Apiose** features a branched carbon skeleton, specifically a hydroxymethyl group at the C3 position.[2] It is a key component of various complex plant cell wall polysaccharides, most notably rhamnogalacturonan II (RG-II) and apiogalacturonan.[2][3] In RG-II, **D-apiose** is crucial for the formation of borate diester cross-links, which are essential for the structural integrity of the plant cell wall.[3] **D-Apiose** is never found in its free form in nature; it exists as a constituent of these polysaccharides and various secondary metabolites, such as flavonoid glycosides.[2] The study of **D-Apiose** and its biosynthetic pathways is critical for understanding plant cell wall architecture and for potential applications in glycobiology and drug development.

Chemical Structure and Nomenclature

D-Apiose is systematically named 3-C-(hydroxymethyl)-D-glycero-tetrose.[1] Its structure is unique among monosaccharides due to the branching at the C3 carbon.

Open-Chain Form: Fischer Projection

In its open-chain aldehyde form, **D-Apiose** has a single chiral center at the C2 carbon, which defines its D-configuration.[2] The Fischer projection provides a 2D representation of this linear

form.

Cyclic Form: Haworth Projection

In solution, **D-Apiose** predominantly exists in a cyclic furanose form. This cyclization occurs through the formation of a hemiacetal between the C1 aldehyde group and the C4 hydroxyl group. This process creates a new stereocenter at the anomeric carbon (C1), resulting in two anomers: α -D-apiofuranose and β -D-apiofuranose.^[2] The Haworth projection is used to depict the three-dimensional structure of these cyclic forms.

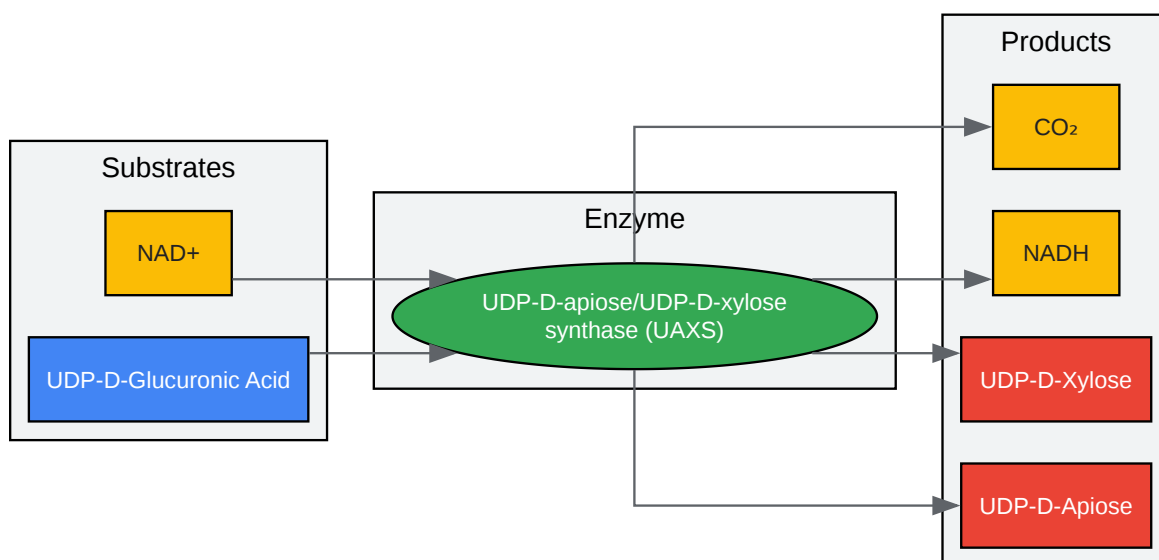
Quantitative Data

The following table summarizes the key chemical and physical properties of **D-Apiose**.

Property	Value	Reference(s)
IUPAC Name	(2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal	[4]
Molecular Formula	C ₅ H ₁₀ O ₅	[5]
Molecular Weight	150.13 g/mol	[5]
CAS Number	639-97-4	[5]
SMILES	C(C(C(C=O)O)(CO)O)O	[4]
InChI	InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1	[4]
Optical Rotation	$[\alpha]_D^{15} +5.6^\circ$; $[\alpha]_D^{19} +9.1^\circ$	[6]

Biosynthesis of UDP-D-Apiose

D-Apiose is synthesized in plants in its activated form, **UDP-D-apiose**. This process is catalyzed by the bifunctional enzyme **UDP-D-apiose/UDP-D-xylose synthase (UAXS)**. The reaction begins with UDP-D-glucuronic acid and, in an NAD⁺-dependent mechanism, results in the formation of both **UDP-D-apiose** and **UDP-D-xylose**.^[3] This enzymatic conversion involves a complex rearrangement of the carbon skeleton of the glucuronic acid moiety.^[3]



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Caption: Biosynthesis of UDP-D-Apiose and UDP-D-Xylose from UDP-D-Glucuronic Acid.

Experimental Protocols

Isolation of Apiin (an Apiose Glycoside) from Parsley

This protocol outlines a general procedure for the extraction of apiin, a flavonoid glycoside containing apiose, from parsley leaves.

Materials:

- Fresh or dried parsley leaves
- Ethanol (70%)

- Soxhlet apparatus or ultrasonic bath
- Filter paper
- Rotary evaporator

Methodology:

- Preparation of Plant Material: Dry parsley leaves at a moderate temperature (e.g., 40-50°C) and grind them into a fine powder.
- Extraction:
 - Soxhlet Extraction: Place the powdered parsley in a thimble and extract with 70% ethanol for several hours.
 - Ultrasonic-Assisted Extraction (UAE): Suspend the parsley powder in 70% ethanol and place it in an ultrasonic bath for 30-60 minutes.
- Filtration: Filter the extract through filter paper to remove solid plant material.
- Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract containing apiin.
- Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.

Enzymatic Assay of UDP-D-apiose/UDP-D-xylose Synthase (UAXS)

This protocol describes a method to determine the activity of UAXS by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid using High-Performance Liquid Chromatography (HPLC).[\[1\]](#)

Materials:

- Purified UAXS enzyme

- Reaction Buffer: 50 mM Tris-HCl, pH 8.0
- UDP-D-glucuronic acid (substrate)
- NAD⁺
- Quenching solution (e.g., perchloric acid)
- HPLC system with an anion-exchange column
- Standards for UDP-glucuronic acid, UDP-apiose, and UDP-xylose

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-D-glucuronic acid, 1 mM NAD⁺, and a suitable amount of purified UAXS enzyme.
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by adding a quenching solution.
- **Sample Preparation:** Centrifuge the mixture to pellet any precipitated protein and filter the supernatant.
- **HPLC Analysis:** Inject the filtered sample onto an HPLC system equipped with an anion-exchange column. Separate the nucleotide sugars using an appropriate buffer gradient.
- **Quantification:** Detect the UDP-sugars by their absorbance at 262 nm. Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.

NMR Spectroscopic Analysis of D-Apiose

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **D-Apiose** and for monitoring its formation in real-time.^[4]

Materials:

- Purified **D-Apiose** sample

- Deuterated solvent (e.g., D₂O)
- NMR spectrometer

Methodology:

- Sample Preparation: Dissolve a small amount of the purified **D-Apiose** in a deuterated solvent and place it in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- Real-time NMR Monitoring: To study the enzymatic formation of UDP-apiose, the UAXS reaction can be carried out directly in the NMR tube, and spectra can be acquired at different time intervals to observe the conversion of the substrate and the formation of products.^[4]
- Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to assign the signals to the different protons and carbons in the **D-Apiose** molecule and to determine its stereochemistry and conformation.

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